

# Technical Monograph: 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone

CAS No.: 61259-84-5

Cat. No.: B1597084

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## Advanced Synthesis, Characterization, and Application in Medicinal Chemistry

CAS Registry Number: 61259-84-5 Chemical Formula:  $C_{16}H_{15}ClO_2$  Molecular Weight: 274.74 g/mol IUPAC Name: (4-Chlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone

### Part 1: Executive Technical Summary

**4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone** is a high-value aromatic ketone intermediate used primarily in the synthesis of PPAR- $\alpha$  agonists (fibrates) and functionalized UV-blocking agents. Structurally, it represents a lipophilic, sterically congested benzophenone scaffold. Its unique 3',5'-dimethyl substitution pattern adjacent to the methoxy group provides metabolic stability (blocking ortho-hydroxylation) and enhances the binding affinity of downstream pharmacophores.

In drug development, this compound serves as a critical precursor for next-generation fibrate analogues (structurally related to Fenofibrate) and as a process impurity standard for

monitoring methylation side-reactions in the synthesis of 4-chloro-4'-methoxybenzophenone.

## Part 2: Chemical Constitution & Properties[1]

The molecule features two distinct aromatic domains linked by a carbonyl bridge:

- Ring A (Electrophilic): A 4-chlorophenyl ring, providing a handle for further cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution.
- Ring B (Nucleophilic): A 4-methoxy-3,5-dimethylphenyl ring. The methyl groups at the 3' and 5' positions create significant steric hindrance, directing electrophilic attacks and influencing the solubility profile.

### Physicochemical Profile

Property	Value	Context
Appearance	White to Off-white Crystalline Solid	High purity (>99%) form.[1][2]
Melting Point	96°C – 99°C	Sharp range indicates high crystallinity.
LogP (Predicted)	~4.8	Highly lipophilic; requires non-polar solvents for processing.
Solubility	Soluble in DCM, Toluene, THF	Insoluble in water; sparingly soluble in cold ethanol.
Reactivity	Carbonyl susceptible to reduction	Methyl groups block ortho-lithiation/halogenation.

## Part 3: Synthetic Methodology (The Core Protocol)

The most robust industrial route to CAS 61259-84-5 is the Regioselective Friedel-Crafts Acylation. This protocol is self-validating due to the steric blocking of the 2,6-dimethylanisole substrate, which forces substitution exclusively to the para position, ensuring high regiochemical purity.

### Reaction Scheme

Substrates: 4-Chlorobenzoyl Chloride + 2,6-Dimethylanisole Catalyst: Aluminum Chloride ( $\text{AlCl}_3$ ) or Zeolite HY (Green Alternative) Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

## Detailed Experimental Protocol

Note: This protocol assumes a 100 mmol scale.

### Step 1: Catalyst Activation

- Charge a dry 3-neck round-bottom flask with DCM (150 mL) under nitrogen atmosphere.
- Add  $\text{AlCl}_3$  (14.6 g, 110 mmol). Cool the suspension to 0–5°C using an ice bath.
  - Expert Insight: Controlling the exotherm during catalyst addition is critical to prevent solvent boiling and degradation.

### Step 2: Acyl Chloride Addition

- Add 4-Chlorobenzoyl chloride (19.2 g, 110 mmol) dropwise over 20 minutes.
- Stir for 30 minutes to form the acylium ion complex (active electrophile). The mixture will turn yellow/orange.

### Step 3: Substrate Addition (The Critical Step)

- Dissolve 2,6-Dimethylanisole (13.6 g, 100 mmol) in DCM (50 mL).
- Add this solution dropwise to the reaction mixture at 0–5°C over 45 minutes.
  - Causality: Slow addition prevents "runaway" exotherms and minimizes di-acylation byproducts, although the steric bulk makes di-acylation unlikely.
- Allow the reaction to warm to room temperature (20–25°C) and stir for 4–6 hours.

### Step 4: Quench and Isolation

- Pour the reaction mass slowly into Ice/HCl (1M, 300 mL) with vigorous stirring.

- Validation: The hydrolysis of the aluminum complex is exothermic; ensure temperature <20°C to avoid hydrolysis of the methoxy group.
- Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 50 mL).
- Wash combined organics with 10% NaOH (to remove unreacted acid chloride as acid) and then Brine.
- Dry over anhydrous Na<sub>2</sub>SO<sub>4</sub> and concentrate in vacuo.

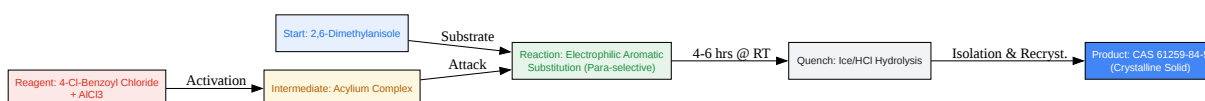
#### Step 5: Purification

- Recrystallize the crude solid from Ethanol/Heptane (1:4).
- Yield: Expect 22–24 g (80–87%).

## Part 4: Process Control & Visualization

### Reaction Mechanism & Workflow

The following diagram illustrates the Friedel-Crafts pathway and the steric "locking" mechanism that guarantees the 4'-position selectivity.



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Caption: Figure 1. Regioselective synthesis workflow for **4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone**.

## Quality Control Parameters

To ensure the material is suitable for pharmaceutical use (e.g., as a starting material for fibrates), the following specifications must be met:

Test Parameter	Method	Acceptance Criteria	Criticality
Assay	HPLC (C18, ACN/Water)	$\geq 98.5\%$	Critical for yield calculation.
Regioisomer Content	HPLC	$\leq 0.1\%$	Ortho-acylation is sterically blocked but must be verified.
Loss on Drying	Gravimetric	$\leq 0.5\%$	Solvent entrapment (DCM) is common.
Demethylated Impurity	HPLC	$\leq 0.2\%$	Indicates harsh quench conditions (phenol formation).

## Part 5: Downstream Applications (Drug Development)

This compound is a "gateway" intermediate. The methoxy group is typically a protecting group for the phenol, which is the active nucleophile for creating fibrate drugs.

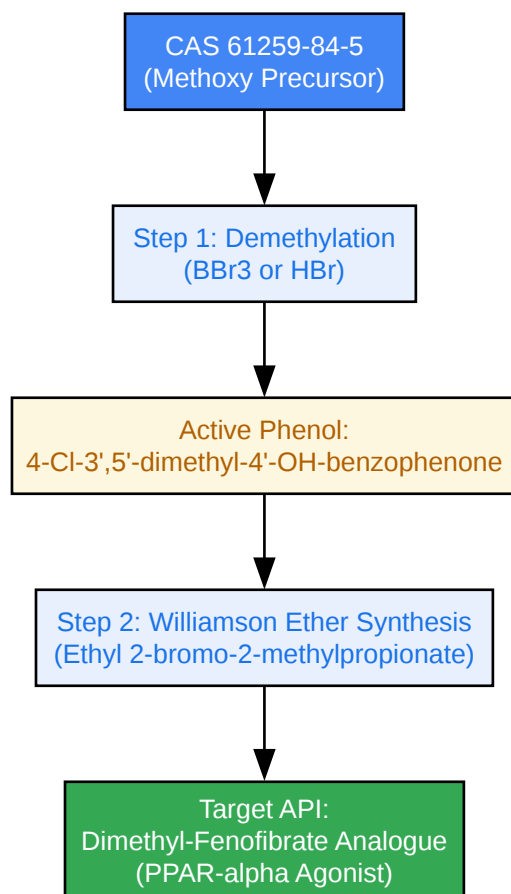
### Activation to Phenol (Demethylation)

The 4'-methoxy group can be cleaved using  $\text{BBr}_3$  or  $\text{HBr}/\text{Acetic Acid}$  to yield 4-Chloro-3',5'-dimethyl-4'-hydroxybenzophenone.

- Application: This phenol is then alkylated with ethyl 2-bromo-2-methylpropionate to generate dimethyl-substituted Fenofibrate analogues, designed to alter metabolic half-life (via steric hindrance of the esterase cleavage site).

### Application Workflow Diagram

This diagram shows the logical progression from CAS 61259-84-5 to a bioactive Fibrate API.[\[1\]](#)  
[\[3\]](#)



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Caption: Figure 2. Conversion of CAS 61259-84-5 into a pharmacologically active Fibrate analogue.

## Part 6: Safety & Handling (MSDS Highlights)

- Hazards: Irritant to eyes, respiratory system, and skin.
- Handling: Use local exhaust ventilation. Avoid dust formation.
- Storage: Store at room temperature (15–25°C) in tightly sealed containers. Stable under normal conditions, but avoid strong oxidizing agents.
- Spill Response: Sweep up dry. Do not flush into surface water; benzophenones are toxic to aquatic life (Chronic Category 2).

## References

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